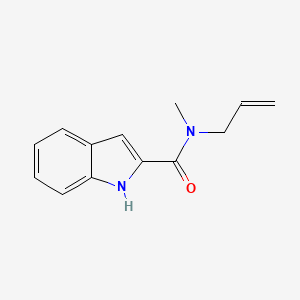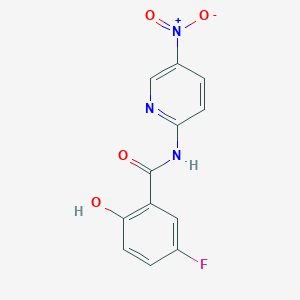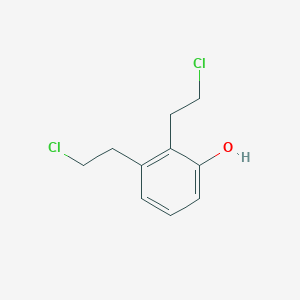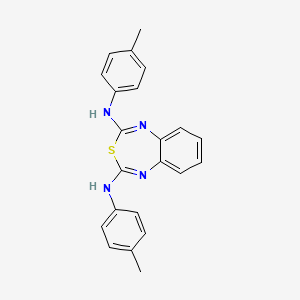![molecular formula C22H36OSi B14212831 [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-56-7](/img/structure/B14212831.png)
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a hexynyl group, and a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 3-benzylhex-1-yne with tri(propan-2-yl)silanol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The benzyl and hexynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hexyl derivatives.
Scientific Research Applications
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The benzyl and hexynyl groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The tri(propan-2-yl)silane moiety provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
[(3-Benzylhex-1-yn-1-yl)oxy]tri(methyl)silane: This compound has a similar structure but with methyl groups instead of propan-2-yl groups.
[(3-Benzylhex-1-yn-1-yl)oxy]tri(ethyl)silane: Similar to the above compound but with ethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties.
Properties
CAS No. |
765906-56-7 |
|---|---|
Molecular Formula |
C22H36OSi |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
3-benzylhex-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H36OSi/c1-8-12-21(17-22-13-10-9-11-14-22)15-16-23-24(18(2)3,19(4)5)20(6)7/h9-11,13-14,18-21H,8,12,17H2,1-7H3 |
InChI Key |
CGVBOQQORBJSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)


![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-chlorophenyl}acetamide](/img/structure/B14212799.png)
![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)



![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
